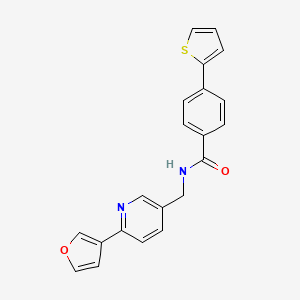![molecular formula C8H16ClN B2740233 (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416217-69-9](/img/structure/B2740233.png)
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is a spirocyclic compound that features a unique structural motif. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing precursor. This can be done using conventional chemical transformations such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that minimize the need for chromatographic purification. This can be achieved by optimizing the reaction conditions to increase yield and selectivity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 80°C, depending on the specific transformation .
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted spirocyclic derivatives. These products can be further functionalized to create a wide range of biologically active molecules .
Aplicaciones Científicas De Investigación
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but lacks the methyl group at the 7-position.
7-Thia-1-azaspiro[4.4]nonane: Contains a sulfur atom in place of one of the carbon atoms in the spirocyclic ring.
1-Azaspiro[4.5]decane: Features a larger spirocyclic ring system with different biological properties.
Uniqueness
(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group at the 7-position. This structural feature enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHALSLLWBHGCL-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
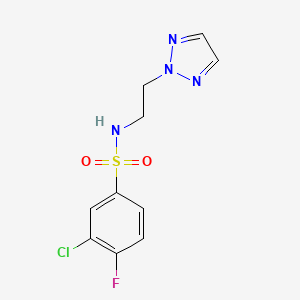
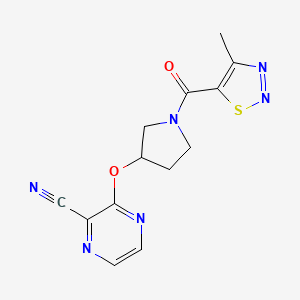
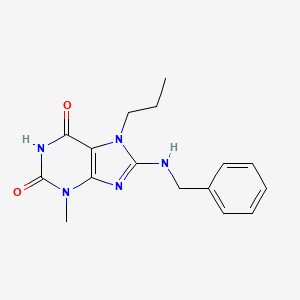
![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)
![N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2740162.png)
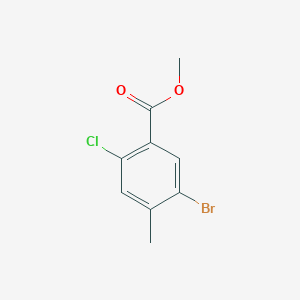
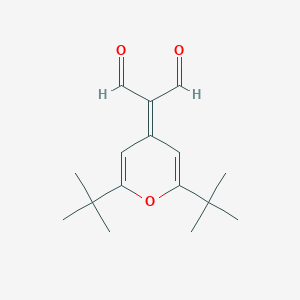
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)
![1-(4-bromophenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2740169.png)
![N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2740171.png)
![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/new.no-structure.jpg)
